chemical structure of 3-(furan-2-yl)propan-1-amine HCl
chemical structure of 3-(furan-2-yl)propan-1-amine HCl
This technical guide provides a comprehensive analysis of 3-(furan-2-yl)propan-1-amine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry for the development of bioactive small molecules.
Chemical Identity & Structural Analysis
3-(Furan-2-yl)propan-1-amine HCl is a primary amine salt featuring a furan ring connected to a propyl linker. It serves as a critical "spacer" motif in drug design, allowing for the precise positioning of the aromatic furan ring relative to other pharmacophores while modulating lipophilicity and metabolic stability.
Core Identifiers
| Property | Detail |
| IUPAC Name | 3-(Furan-2-yl)propan-1-amine hydrochloride |
| Common Names | 3-(2-Furyl)propylamine HCl; Furanpropanamine HCl |
| CAS Number | 4428-38-0 (Free Base); Salt forms vary by vendor |
| Molecular Formula | C |
| Molecular Weight | 161.63 g/mol (Salt); 125.17 g/mol (Free Base) |
| SMILES | C1=COC(=C1)CCCN.Cl |
| InChI Key | BMBNEIGPGNXTRH-UHFFFAOYSA-N (Free Base) |
Structural Architecture
The molecule consists of three distinct domains:
-
Furan Ring: An electron-rich, five-membered aromatic heterocycle. It acts as a bioisostere for phenyl or thiophene rings but with higher polarity and distinct metabolic liabilities (e.g., oxidative ring opening).
-
Propyl Linker: A three-carbon saturated chain that provides rotational flexibility (
hybridization), separating the amine from the aromatic system. -
Primary Amine (HCl Salt): The reactive handle for further derivatization. In the HCl form, the nitrogen is protonated (
), rendering the compound a stable, water-soluble solid.
Physicochemical Properties
Understanding the physical behavior of this salt is crucial for handling and formulation.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid (HCl salt); Colorless to pale yellow liquid (Free base). |
| Solubility | Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, ether). |
| pKa (Amine) | ~9.5 – 10.5 (Typical for primary alkyl amines). |
| Hygroscopicity | Moderate. HCl salts of primary amines can absorb atmospheric moisture; store under desiccant. |
| Stability | Acid Sensitive: The furan ring is susceptible to acid-catalyzed polymerization or ring-opening (hydrolysis) under harsh acidic conditions. However, the amine hydrochloride salt itself is stable if kept dry. |
Synthesis & Manufacturing Protocols
The synthesis of 3-(furan-2-yl)propan-1-amine typically proceeds via the modification of furfural (furan-2-carboxaldehyde), a biomass-derived platform chemical.
Pathway A: The Acrylonitrile Reduction Route (Preferred)
This route is efficient for generating the primary amine directly from a conjugated precursor.
-
Condensation: Furfural reacts with acetonitrile (or cyanoacetic acid followed by decarboxylation) to form 3-(furan-2-yl)acrylonitrile .
-
Reduction: The nitrile and the alkene are reduced simultaneously or stepwise using catalytic hydrogenation (e.g., Raney Nickel or Pd/C) or hydride donors (LiAlH
).
Pathway B: The Acrylic Acid/Amide Route
This pathway allows for the isolation of stable intermediates.
-
Knoevenagel Condensation: Furfural + Malonic Acid
3-(Furan-2-yl)acrylic acid . -
Amide Formation: Acid
Acid Chloride 3-(Furan-2-yl)acrylamide . -
Reduction: Reduction of the amide using LiAlH
in THF yields the final amine.
Visualization of Synthesis Pathways
Caption: Two primary synthetic routes from Furfural. Pathway A (top) is more direct; Pathway B (bottom) offers stable intermediates.
Experimental Protocol: Standard Reduction
Note: This is a generalized protocol for the reduction of the nitrile intermediate (Pathway A).
Objective: Synthesis of 3-(furan-2-yl)propan-1-amine from 3-(furan-2-yl)acrylonitrile.
-
Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (
). -
Reagent Preparation: Suspend LiAlH
(2.0 equiv) in anhydrous THF (0.5 M concentration) at 0°C. -
Addition: Dissolve 3-(furan-2-yl)acrylonitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes, maintaining temperature <5°C. -
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) dropwise. -
Workup: Filter the granular precipitate through a Celite pad. Dry the filtrate over Na
SO and concentrate in vacuo to yield the crude free base oil. -
Salt Formation: Dissolve the oil in diethyl ether. Add 2M HCl in ether dropwise. The white precipitate (HCl salt) is filtered, washed with cold ether, and dried under vacuum.
Applications in Drug Discovery
The 3-(furan-2-yl)propylamine scaffold is a versatile tool in medicinal chemistry.
Linker Strategy
The propyl chain provides a specific distance (~4-5 Å) between the amine (often a cation at physiological pH) and the aromatic furan ring. This is critical in:
-
GPCR Ligands: Mimicking the distance between the aromatic ring and the amine in neurotransmitters (e.g., serotonin, histamine).
-
Kinase Inhibitors: Connecting the ATP-binding hinge region to solvent-exposed solubilizing groups.
Furan as a Pharmacophore[6][7]
-
Hydrogen Bonding: The furan oxygen can act as a weak hydrogen bond acceptor.
-
Metabolic Activation: Furan rings can be metabolically oxidized by CYP450 enzymes to reactive enedials (e.g., cis-2-butene-1,4-dial). While this is often a toxicity liability (hepatotoxicity), it is sometimes exploited in prodrug strategies or covalent inhibitors.
Synthetic Intermediate
The amine group reacts with carboxylic acids, sulfonyl chlorides, or isocyanates to form libraries of:
-
Amides: Peptidomimetics.
-
Sulfonamides: Soluble enzyme inhibitors.
-
Ureas: H-bond donor/acceptor motifs.
Safety & Handling (E-E-A-T)
Warning: Furan derivatives possess distinct toxicological profiles compared to their phenyl analogs.
-
Furan Toxicity: The furan ring is structurally alerted for potential carcinogenicity and hepatotoxicity due to metabolic opening to reactive dialdehydes. Handle all furan-containing intermediates in a fume hood.
-
Corrosivity: As a primary amine, the free base is corrosive and a skin irritant. The HCl salt is an irritant (H315, H319).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The furan ring can darken (polymerize) upon prolonged exposure to air and light.
References
-
PubChem. 3-(Furan-2-yl)propan-1-amine Compound Summary. National Library of Medicine. Link
-
ChemScene. Product Data: 3-(Furan-2-yl)propan-1-amine.[1][2][3][4]Link
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Demonstrates furan-acrylic acid synthetic pathways). Link
-
BenchChem. Synthesis of Furan-Containing Amino Alcohols. (General protocols for furan reduction). Link
